Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10ClNO3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate typically involves the reaction of 4-chloroisoquinoline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives, although specific conditions for such reactions are less commonly reported
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, and catalysts like palladium on carbon.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents such as tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or dichloromethane
Major Products Formed
Substitution: Formation of amine or thiol derivatives.
Reduction: Formation of hydroxyl derivatives.
Oxidation: Formation of more oxidized isoquinoline derivatives
Scientific Research Applications
Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The chlorine atom and the carbonyl group are likely involved in binding interactions, while the isoquinoline ring provides structural stability .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
- Ethyl 4-chloro-1-oxo-1,2-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is unique due to the presence of the chlorine atom at the 4-position and the carbonyl group at the 1-position. These functional groups confer specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H10ClNO3 |
---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
ethyl 4-chloro-1-oxo-2H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)10-9(13)7-5-3-4-6-8(7)11(15)14-10/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
ILGGGZRHBCGVMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C(=O)N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.